molecular formula C10H9NO3 B8326563 5-Methoxy-1H-indol-6-yl formate

5-Methoxy-1H-indol-6-yl formate

Cat. No. B8326563
M. Wt: 191.18 g/mol
InChI Key: QTRRXJJTBWCRJT-UHFFFAOYSA-N
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Patent
US05126125

Procedure details

A solution of 12 g (0.0735 mole) of 6-hydroxy 5-methoxy indole and 12.95 g (0.147 mole) of formyl acetic anhydride in 100 ml toluene is refluxed for 16 hours under nitrogen atmosphere. After cooling, 30 g of silica 60 is added to the reacting medium, and it is filtered and concentrated to half its volume. The white precipitate that is obtained is filtered and then recrystallized in 30 ml toluene. After vacuum-drying, 4.2 g of 6-formyloxy 5-methoxy indole is obtained (white powder, yield 30%).
Quantity
12 g
Type
reactant
Reaction Step One
Name
formyl acetic anhydride
Quantity
12.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][C:3]=1[O:11][CH3:12].[CH:13](CC(OC(=O)CC=O)=O)=[O:14]>C1(C)C=CC=CC=1>[CH:13]([O:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][C:3]=1[O:11][CH3:12])=[O:14]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
OC1=C(C=C2C=CNC2=C1)OC
Name
formyl acetic anhydride
Quantity
12.95 g
Type
reactant
Smiles
C(=O)CC(=O)OC(CC=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
30 g of silica 60 is added to the reacting medium, and it
FILTRATION
Type
FILTRATION
Details
is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to half its volume
CUSTOM
Type
CUSTOM
Details
The white precipitate that is obtained
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized in 30 ml toluene
CUSTOM
Type
CUSTOM
Details
After vacuum-drying

Outcomes

Product
Name
Type
product
Smiles
C(=O)OC1=C(C=C2C=CNC2=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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